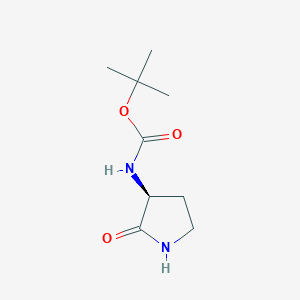

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWCHAUBYVZILO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444342 | |

| Record name | tert-Butyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92235-34-2 | |

| Record name | tert-Butyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Boc-3-amino-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbamate Formation via Amine Protection

The most straightforward method involves reacting 3-aminopyrrolidin-2-one with tert-butyl chloroformate under basic conditions. This Schotten-Baumann-type reaction typically employs aqueous sodium hydroxide or triethylamine to deprotonate the amine, facilitating nucleophilic attack on the chloroformate electrophile. A representative procedure is as follows:

Procedure :

-

Dissolve 3-aminopyrrolidin-2-one (1.0 eq) in dichloromethane (DCM) at 0°C.

-

Add triethylamine (1.2 eq) followed by tert-butyl chloroformate (1.1 eq) dropwise.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography (hexane/ethyl acetate).

Key Considerations :

Table 1: Representative Yields and Conditions

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-aminopyrrolidin-2-one | Et₃N | DCM | 25 | 78 |

| 3-aminopyrrolidin-2-one | NaOH | THF | 0 | 65 |

Enantioselective Synthesis Strategies

Achieving the (S)-configuration necessitates asymmetric methods, such as chiral auxiliary induction or catalytic enantioselective amination.

Chiral Auxiliary-Mediated Synthesis

A reported approach employs (R)-phenylglycinol as a chiral auxiliary to induce the desired stereochemistry. The auxiliary is coupled to pyrrolidinone, followed by carbamate formation and subsequent cleavage:

Procedure :

-

React (R)-phenylglycinol with 2-oxopyrrolidine-3-carboxylic acid using EDC/HOBt.

-

Reduce the amide to the amine with LiAlH₄.

-

Protect the amine with tert-butyl chloroformate.

-

Remove the auxiliary via hydrogenolysis.

Advantages :

-

High enantiomeric excess (ee > 98%).

-

Scalable to multigram quantities.

Limitations :

-

Multi-step synthesis increases cost and time.

Catalytic Asymmetric Amination

Recent advances utilize palladium-catalyzed asymmetric allylic amination to construct the stereocenter. For example:

Procedure :

-

Treat allyl tert-butyl carbonate with pyrrolidinone enolate.

-

Catalyze with Pd₂(dba)₃ and (S)-BINAP.

-

Isolate the product via crystallization.

Key Data :

-

Yield: 72%

-

ee: 95%

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and minimal purification. A patented continuous-flow method enhances throughput and reduces racemization:

Flow Reactor Protocol :

-

Pump 3-aminopyrrolidin-2-one and tert-butyl chloroformate in THF through a static mixer.

-

Maintain residence time of 5 minutes at 25°C.

-

Quench inline with aqueous HCl.

-

Separate phases and crystallize the product.

Benefits :

-

90% yield with >99.5% purity.

-

Reduced solvent use compared to batch processes.

Analytical Characterization and Quality Control

Critical quality attributes include enantiomeric purity, residual solvents, and crystallinity.

Chiral HPLC Analysis

X-ray Crystallography

Single-crystal analysis confirms the (S)-configuration and hydrogen-bonding network stabilizing the carbamate group.

Comparative Evaluation of Methods

Table 2: Method Comparison

| Method | Steps | ee (%) | Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Carbamation | 1 | Racemic | 78 | High |

| Chiral Auxiliary | 4 | >98 | 60 | Moderate |

| Catalytic Asymmetric | 2 | 95 | 72 | High |

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA; typically carried out in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Reduction: LiAlH4, NaBH4; reactions are often performed in ether solvents such as diethyl ether or THF.

Substitution: Nucleophiles like amines or alcohols; reactions may require catalysts or bases to proceed efficiently.

Major Products Formed

Oxidation: N-oxides

Reduction: Hydroxyl derivatives

Substitution: Various substituted carbamates and amides

Scientific Research Applications

Chemical Properties and Structure

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate has a molecular formula of and a molecular weight of 200.24 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a carbamate moiety. Its stereochemistry at the nitrogen atom is crucial for its biological activity and reactivity in chemical transformations .

Scientific Research Applications

-

Medicinal Chemistry

- Enzyme Inhibitors : This compound has been employed in the synthesis of various enzyme inhibitors, particularly those targeting proteases and kinases. Its structural features allow it to interact selectively with active sites of enzymes, providing a scaffold for drug development.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in anticancer drug design .

-

Organic Synthesis

- Synthetic Intermediate : The compound serves as a versatile building block in organic synthesis, allowing for the formation of more complex molecules through various chemical reactions, including acylation and alkylation reactions .

- Chiral Auxiliary : Its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

-

Biological Studies

- Biochemical Pathways : The oxopyrrolidine structure suggests potential activity as an inhibitor or modulator in biochemical pathways. Experimental studies have shown that compounds with similar structures can influence biological targets such as receptors or enzymes .

- Pharmacokinetics : The compound's favorable characteristics for absorption and interaction within biological systems have been documented, indicating its potential for therapeutic applications.

Case Studies

- Synthesis and Characterization

- Biological Activity Assessment

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of proteins, leading to changes in their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Oxo Group Variation

- (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate (CAS: 672883-23-7) Similarity: 0.91 (vs. 1.00 for the parent compound) . Key Difference: The oxo group is at position 5 (vs. This impacts reactivity in coupling reactions and enzymatic recognition . Synthetic Relevance: Lower yields reported in analogous syntheses due to steric hindrance at position 5 .

Stereoisomers: Enantiomeric and Diastereomeric Forms

- (R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS: 70138-72-6)

Ring-Expanded Analogs

Functionalized Derivatives

Thiazole-Containing Derivatives

- tert-Butyl ((S)-1-(5-methylthiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate (Compound 13d, CAS: N/A)

Trifluoromethoxymethyl Warhead Derivatives

Key Research Findings

Stereochemical Impact : The (S)-configuration in the parent compound is essential for binding to the SARS-CoV-2 main protease’s chiral active site, while the (R)-enantiomer shows negligible activity .

Functional Group Influence : Thiazole and trifluoromethoxy derivatives exhibit up to 10-fold higher potency than the parent compound due to enhanced hydrophobic and electronic interactions .

Synthetic Accessibility : The parent compound is synthesized in higher yields (80%) via NaBH₄ reduction compared to thiazole derivatives (55%) .

Biological Activity

2-Methyl-3-nitrobenzoic acid (CAS Number: 1975-50-4) is a nitro-substituted aromatic compound that has garnered attention in various fields of research due to its biological activities. This article explores the synthesis, pharmacological properties, and potential applications of this compound, supported by relevant data and findings from diverse sources.

- Molecular Formula : CHNO

- Molecular Weight : 181.145 g/mol

- Melting Point : 182-184 °C

- Boiling Point : 337.1 °C at 760 mmHg

- Density : 1.4 g/cm³

Synthesis Methods

The synthesis of 2-methyl-3-nitrobenzoic acid typically involves the nitration of m-toluic acid using nitric acid under controlled conditions. Various methods have been documented:

- Nitration Reaction :

- Alternative Methods :

Antimicrobial Properties

Research indicates that 2-methyl-3-nitrobenzoic acid exhibits significant antimicrobial activity against various bacterial strains. Studies have shown:

- Inhibition of Bacterial Growth : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition, particularly against Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The antioxidant potential of 2-methyl-3-nitrobenzoic acid has been evaluated through various assays:

- DPPH Radical Scavenging Assay : The compound showed a considerable ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent. This property is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies suggest that 2-methyl-3-nitrobenzoic acid may possess anti-inflammatory properties:

- Cytokine Inhibition : The compound has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for its anti-inflammatory effects.

Case Studies and Research Findings

A summary of notable research findings on the biological activity of 2-methyl-3-nitrobenzoic acid is presented in the following table:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via Boc protection of a pyrrolidinone precursor. A common route involves coupling tert-butoxycarbonyl (Boc) anhydride with a chiral amine intermediate under basic conditions (e.g., NaHCO₃ or DIPEA in THF/DCM). Enantiomeric purity is controlled by using enantiopure starting materials (e.g., L-proline derivatives) or chiral resolution techniques, such as enzymatic kinetic resolution or crystallization with chiral acids. For example, in , stereoselective synthesis of related carbamates employs coupling agents like HATU or EDCI with chiral amines . Temperature (-20°C to RT) and solvent polarity (e.g., DMF vs. THF) significantly impact reaction rates and diastereomer formation.

Q. How is the stereochemical configuration of this compound confirmed in synthetic products?

- Methodological Answer : Stereochemistry is verified using:

- X-ray crystallography : Absolute configuration determination via single-crystal analysis (e.g., reports crystal structures of similar carbamates) .

- Chiral HPLC/GC : Separation of enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to confirm spatial arrangement .

- Optical rotation : Comparison with literature values for enantiopure standards .

Advanced Research Questions

Q. What strategies are employed to utilize this compound as a building block in protease inhibitor design, particularly for viral targets like SARS-CoV-2 Mpro?

- Methodological Answer : The pyrrolidinone-carbamate scaffold is integrated into α-ketoamide inhibitors targeting the SARS-CoV-2 main protease (Mpro). Key strategies include:

- Covalent binding : The 2-oxopyrrolidin-3-yl group mimics the substrate’s glutamine side chain, forming a reversible hemithioacetal bond with the catalytic cysteine (Cys145) .

- Structure-activity relationship (SAR) studies : Modifications at the tert-butyl carbamate and pyrrolidinone positions (e.g., fluorination, cyclopropane additions) optimize binding affinity and selectivity ( ) .

- Cocrystallization studies : X-ray structures (e.g., PDB IDs 6Y2F, 6Y2G) guide rational design by revealing hydrogen-bonding interactions with His41 and Gly143 .

Q. How do researchers address discrepancies in crystallographic data versus computational docking predictions when analyzing binding modes of derivatives?

- Methodological Answer : Discrepancies arise from flexible side chains or solvent effects. To resolve these:

- Molecular dynamics (MD) simulations : Perform 100-ns simulations in explicit solvent to assess protein-ligand conformational stability (e.g., using AMBER or GROMACS).

- Free energy calculations : Use MM-PBSA/GBSA to compare binding energies of predicted vs. observed poses .

- Electron density maps : Re-refine crystallographic data with programs like Phenix or Coot to validate ligand placement .

Q. What are the challenges in optimizing the pharmacokinetic properties of derivatives, and how are in vitro assays designed to assess metabolic stability?

- Methodological Answer : Challenges include poor solubility and rapid hepatic clearance. Solutions involve:

- LogP optimization : Introduce polar groups (e.g., hydroxyls) while retaining potency.

- In vitro microsomal assays : Incubate derivatives with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes to calculate intrinsic clearance (CLint) .

- Plasma stability tests : Monitor degradation in rat/human plasma at 37°C to assess esterase susceptibility.

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.